2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate
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Overview
Description
2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C18H21F3N4O5 and its molecular weight is 430.384. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Properties
2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate belongs to a class of compounds with significant interest in various branches of chemistry due to its complex structure that involves benzimidazole and piperidine fragments. The chemical and properties of similar compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes, have been extensively reviewed. These reviews encompass preparation procedures, properties of organic compounds, and their protonated and/or deprotonated forms. Complex compounds of the considered ligands, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggest areas of potential interest for further investigation, including unknown analogues of the specified compound (Boča, Jameson, & Linert, 2011).
DNA Interaction
The interaction of benzimidazole derivatives with DNA has been a subject of research due to their ability to bind strongly to the minor groove of double-stranded B-DNA, particularly with specificity for AT-rich sequences. Such compounds, including Hoechst 33258, a closely related analogue, have been widely used as fluorescent DNA stains and have found applications in plant cell biology for chromosome and nuclear staining. Their ability to bind to DNA also suggests their use in drug design, particularly as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug development (Issar & Kakkar, 2013).
Pharmacological Potential
The pharmacological potential of compounds containing the benzimidazole structure is vast, with several exhibiting a wide range of activities including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. Specifically, 2-arylbenzothiazoles have emerged as potential antitumor agents. Some benzothiazole derivatives are already in clinical use for treating various diseases, underscoring the importance of this heterocyclic compound in medicinal chemistry. Research on benzothiazole-based chemotherapeutic agents is ongoing, with patents filed for compounds exhibiting anticancer, antimicrobial, and anti-inflammatory activities, among others (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Future Directions
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6285–6290. Link : (Additional relevant paper) : (Additional relevant paper) : (Additional relevant paper)
Mechanism of Action
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, these compounds might interact with their targets by forming hydrogen bonds, ionic bonds, or hydrophobic interactions .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Benzimidazole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The presence of the trifluoromethyl group might influence the compound’s pharmacokinetic properties, as this group is known to increase the metabolic stability of compounds .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Benzimidazole derivatives have been shown to have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound. For example, the trifluoromethyl group might increase the compound’s stability .
Properties
IUPAC Name |
oxalic acid;2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O.C2H2O4/c17-16(18,19)15-21-12-3-1-2-4-13(12)23(15)9-11-5-7-22(8-6-11)10-14(20)24;3-1(4)2(5)6/h1-4,11H,5-10H2,(H2,20,24);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPVNOZBTHCACA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)CC(=O)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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